molecular formula C7H6BrN3 B1279684 Benzene, 1-(azidomethyl)-3-bromo- CAS No. 126799-86-8

Benzene, 1-(azidomethyl)-3-bromo-

Cat. No. B1279684
CAS RN: 126799-86-8
M. Wt: 212.05 g/mol
InChI Key: GXOCMECOGWAHFX-UHFFFAOYSA-N
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Description

Benzene, 1-(azidomethyl)-3-bromo-, also known as Benzyl azide or α-Azidotoluene, is a chemical compound with the molecular formula C7H7N3 . It is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .


Synthesis Analysis

The synthesis of Benzene, 1-(azidomethyl)-3-bromo- involves two reactions: acylation and bromination . The two substituents are meta to each other, which means that the effects of a meta directing groups must be utilized. Of the two reactions, the acylation puts a meta director on the benzene ring, meaning the acylation needs to come first .


Molecular Structure Analysis

The molecular structure of Benzene, 1-(azidomethyl)-3-bromo- can be viewed using Java or Javascript . It has a molecular weight of 133.1506 .


Chemical Reactions Analysis

Benzene, 1-(azidomethyl)-3-bromo- is a heat-sensitive explosive. It can react explosively with bis (trifluoromethyl)nitroxide . It is also used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .


Physical And Chemical Properties Analysis

Benzene, 1-(azidomethyl)-3-bromo- has a molecular weight of 133.1506 . It has a density of 1.0655, a melting point of 157℃, and a boiling point of 81-83°C at 16mm . It is insoluble in water but miscible with ethanol and diethyl ether .

Scientific Research Applications

Bioorthogonal Labeling and Functionalization

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .

Cross-Linkers in Material Sciences

The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . They show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Highly Energetic Materials

As a nitrogen-rich class of compounds, organic azides usually have positive heats of formation, high densities, and high burning rates . During scission of the azide bond, elemental nitrogen and considerable amounts of energy in the range of 90 kcal per azide unit are released .

Synthesis of Various Heterocycles

Azides are used in the synthesis of various heterocycles . For example, treatment of 1-(di-tert-butylphosphino)-3-methyl-1,2,3,4-tetrahydroquinazoline with phenyl azide gave benzo[g][1,3,5,2]triazaphosphocine .

Azide-alkyne cycloadditions are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . These cycloadditions are essential for the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .

Safety And Hazards

Benzene, 1-(azidomethyl)-3-bromo- is a heat-sensitive explosive and can react explosively with bis (trifluoromethyl)nitroxide . It is also highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs (Blood) through prolonged or repeated exposure .

properties

IUPAC Name

1-(azidomethyl)-3-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOCMECOGWAHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472173
Record name Benzene, 1-(azidomethyl)-3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(azidomethyl)-3-bromo-

CAS RN

126799-86-8
Record name Benzene, 1-(azidomethyl)-3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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